

# Esculentin-2L truncated analog activity comparison

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Compound Focus: Esculentin-2L

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## Comparison of Esculentin-2CHa Analog Activities

The table below summarizes the key experimental findings for Esculentin-2CHa and its analogs, highlighting their effects in various models of metabolic and oxidative stress.

Peptide Name & Sequence	Experimental Model	Key Findings (vs. Control)	Primary Mechanism / Effects
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| **Esculentin-2CHa(1-30)** GFSSIFRGVAKFASKGLGKDLAKLGVDLVA [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Reduced blood glucose by **6-12 mmol/L** [1] • Improved glucose tolerance & insulin sensitivity [1] • Decreased fat mass & HbA1c [1] • Enhanced glucose-stimulated insulin secretion in isolated islets [1] | Improves beta-cell function and insulin action; modulates islet gene expression (*Ins1, Slc2a2, Pdx1*) and muscle genes (*Slc2a4, Irs1, Akt1*) [1]. || **[D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1-30)** [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Effects on blood glucose, glucose tolerance, and insulin sensitivity **similar to native (1-30) peptide** [1] • Reduced high-fat diet-induced rise in LDL cholesterol [1] | Stable analogue with enhanced enzymatic resistance; actions comparable to the native truncated peptide [1]. || **[Lys15-octanoate]-Esculentin-2CHa(1-30)** [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Effects on blood glucose, glucose tolerance, and insulin sensitivity **similar to native (1-30) peptide** [1] • Reduced high-fat diet-induced rise in LDL cholesterol [1] | Acylated stable analogue; actions comparable to the native

truncated peptide [1]. | | **[L28K]Esculentin-2CHa** [2] | • BRIN-BD11 clonal beta-cells [2] • High-fat fed mice (75 nmol/kg, acute and 28-day administration) [2] | • **More potent and effective** at stimulating insulin secretion *in vitro* than native peptide [2] • Enhanced glucose tolerance & insulin secretion *in vivo* [2] • Decreased plasma triglycerides & glucagon [2] | Stimulates insulin secretion by membrane depolarization and increasing intracellular Ca<sup>2+</sup>; mechanism involves K<sub>ATP</sub> channel closure and voltage-dependent Ca<sup>2+</sup> channels [2]. | | **Esculentin-2CHa(GA30)** [3] | *Drosophila melanogaster* (fruit fly) with copper-induced toxicity (5.0 and 7.5 μM/kg diet) [3] | • Mitigated Cu<sup>2+</sup>-induced oxidative stress: reduced H<sub>2</sub>O<sub>2</sub> (**15.1-15.8%**), TBARS (**37.2-55.1%**), protein carbonyl (**20.7-63.8%**) [3] • Restored activity of antioxidant enzymes (catalase, glutathione S-transferase) [3] • Improved Cu<sup>2+</sup>-impaired locomotor activity (**21.4-72.1%**) [3] | Exhibits neuroprotection by mitigating redox imbalance and associated behavioural deficits; may sequester copper ions [3]. |

## Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a detailed overview of the key methodologies used in the cited studies.

- **In Vivo Model for Diabetes and Obesity:** The anti-diabetic and insulin-sensitizing effects were primarily evaluated in **male NIH Swiss mice fed a high-fat diet (45% fat)** to induce obesity, glucose intolerance, and insulin resistance [1] [2]. Peptides were administered via intraperitoneal injection (e.g., 75 nmol/kg body weight, twice daily for 28 days). Key outcomes measured included:
  - **Blood Glucose and Plasma Insulin:** Measured in fasting and non-fasting states and during glucose tolerance tests [1] [2].
  - **Insulin Sensitivity:** Assessed via insulin tolerance tests [1].
  - **Metabolic Markers:** HbA1c, plasma lipid profiles (cholesterol, LDL, triglycerides), and hormone levels (GLP-1, glucagon) were analyzed [1] [2].
  - **Body Composition:** Changes in fat mass, lean mass, and bone density were monitored [1].
- **In Vitro Insulin Secretion Studies:** The direct insulinotropic effects and mechanisms were investigated using:
  - **BRIN-BD11 clonal pancreatic beta-cells:** Cells were incubated with peptides in Krebs-Ringer bicarbonate buffer at various glucose concentrations (e.g., 1.4 mM, 5.6 mM, 16.7 mM) for 20 minutes [2].

- **Isolated mouse islets:** Islets were isolated via collagenase digestion and incubated with peptides for 1 hour [2].
  - **Mechanistic Probes:** The involvement of specific ion channels was tested using inhibitors like diazoxide (K<sub>ATP</sub> channel opener), verapamil (Ca<sup>2+</sup> channel blocker), and extracellular Ca<sup>2+</sup> chelators [2].
  - **Insulin Measurement:** Secreted insulin in the buffer was quantified by radioimmunoassay [2].
- **Models of Oxidative Stress and Neuroprotection:** The neuroprotective potential of Esculentin-2CHa(GA30) was studied in a copper-toxicity model using *Drosophila melanogaster*. Flies were fed a diet containing Cu<sup>2+</sup> (1 mM) with or without the peptide for 5 days [3]. Assessments included:
    - **Markers of Oxidative Stress:** Levels of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), thiobarbituric acid reactive substances (TBARS, for lipid peroxidation), and protein carbonyls were measured [3].
    - **Antioxidant Defense System:** Activities of key enzymes like catalase and glutathione S-transferase, along with levels of non-protein thiols, were analyzed [3].
    - **Neurobehavioral Assessment:** Locomotor activity was tested to evaluate the mitigation of copper-induced deficits [3].

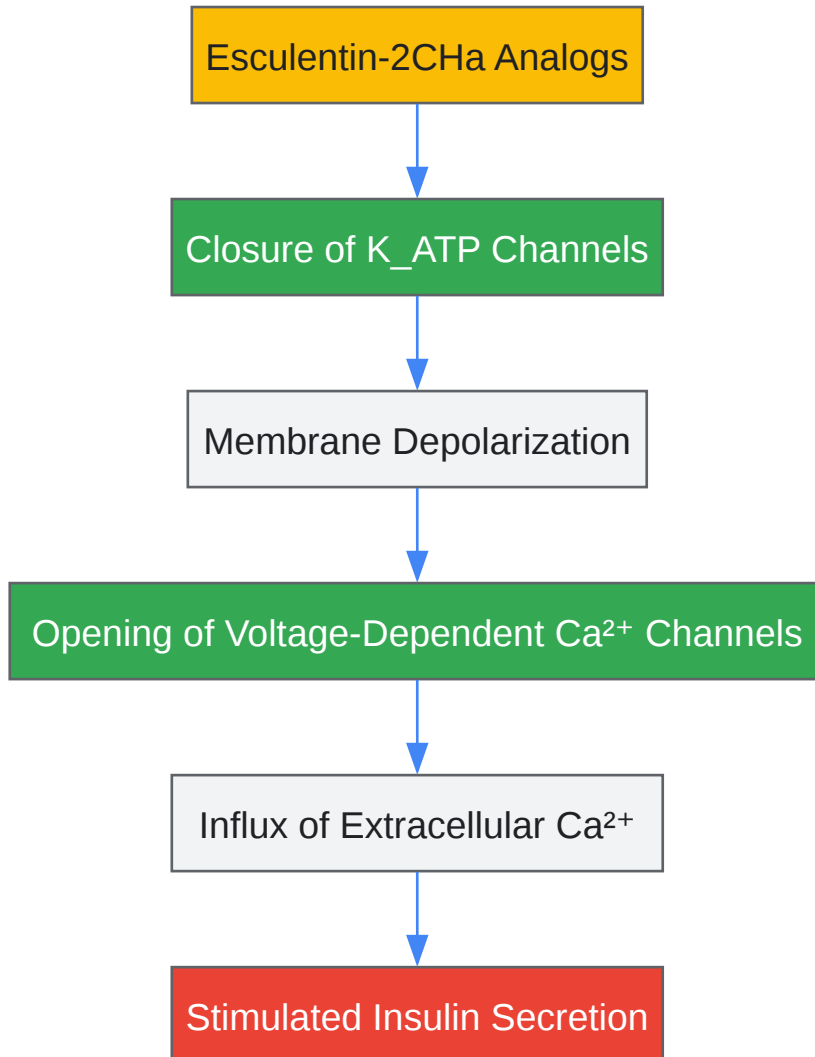
## Visualizing Mechanisms and Structures

The following diagrams, generated with Graphviz, illustrate the proposed mechanisms of action and the structure-activity relationships of the Esculentin-2CHa peptides based on the experimental data.

### Diagram 1: Proposed Insulinotropic Mechanism of Action

This diagram illustrates the cellular pathway by which Esculentin-2CHa and its analogs, particularly [L28K], stimulate insulin secretion from pancreatic beta-cells [2].

## Proposed Insulinotropic Mechanism of Esculentin-2CHa

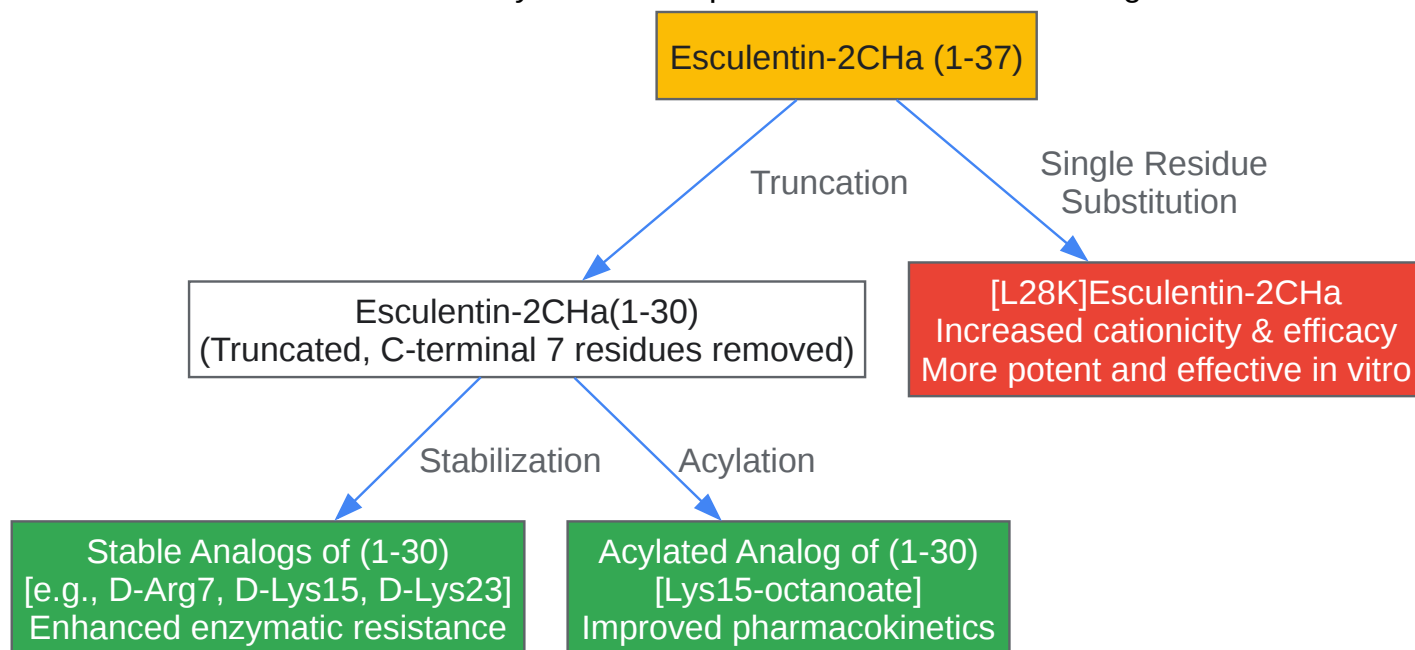


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## Diagram 2: Structure-Activity Relationship of Key Analogs

This diagram provides a logical overview of the parent peptide and its key truncated/modified analogs, linking their structural changes to their enhanced profiles as identified in the studies [1] [2].

## Structure-Activity Relationship of Esculentin-2CHa Analogs



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## Key Insights and Conclusions

- **Consistent Therapeutic Profile:** Esculentin-2CHa(1-30) and its stable analogs ([D-Arg7, D-Lys15, D-Lys23] and [Lys15-octanoate]) demonstrate a consistent and potent ability to improve glycemic control, enhance insulin sensitivity, and promote beneficial metabolic changes in a mouse model of diet-induced diabetes, with effects comparable to the drug exendin-4 [1].
- **Multifunctional Potential:** The biological activity of these peptides extends beyond metabolism. Esculentin-2CHa(GA30) shows significant **neuroprotective and antioxidant properties** in a *Drosophila* model of copper-induced toxicity, suggesting a potential for treating conditions linked to oxidative stress and neurodegeneration [3].
- **Structure-Activity Relationship (SAR):** Modifications to the native peptide structure are crucial for enhancing its drug-like properties. **Truncation**, **stabilization** (using D-amino acids), **acylation**, and **point mutations** to increase cationicity (e.g., [L28K]) have successfully yielded analogs that are more stable, potent, and effective [1] [2].

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